molecular formula C23H25ClN2O2 B11324792 N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11324792
M. Wt: 396.9 g/mol
InChI Key: KZOVWGPXKYIQFI-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a piperidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through electrophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide Derivatives: These compounds share structural similarities and may exhibit comparable biological activities.

    Indole Derivatives: Indole-based compounds also have diverse applications in medicinal chemistry.

    Imidazole Derivatives: Known for their broad range of chemical and biological properties.

Uniqueness

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran core, combined with the piperidine and chlorophenyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H25ClN2O2

Molecular Weight

396.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H25ClN2O2/c1-16-17-9-4-6-12-21(17)28-22(16)23(27)25-15-20(26-13-7-2-8-14-26)18-10-3-5-11-19(18)24/h3-6,9-12,20H,2,7-8,13-15H2,1H3,(H,25,27)

InChI Key

KZOVWGPXKYIQFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NCC(C3=CC=CC=C3Cl)N4CCCCC4

Origin of Product

United States

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